molecular formula C9H12FNO B3040426 (S)-2-amino-3-(4-fluorophenyl)propan-1-ol CAS No. 200267-65-8

(S)-2-amino-3-(4-fluorophenyl)propan-1-ol

Cat. No. B3040426
CAS RN: 200267-65-8
M. Wt: 169.2 g/mol
InChI Key: NHOCAYQCFORHNF-VIFPVBQESA-N
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Description

“(S)-2-amino-3-(4-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . The compound is also known as “(S)-3-(4-Fluorophenyl)-beta-alaninol HCl” or "(S)- -(4-fluorophenyl)alaninol hydrochloride" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 296.8°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmacokinetics and Designer Drugs

Research on derivatives of phenylpropanol, such as 3-Fluorophenmetrazine (3-FPM), a compound related to (S)-2-amino-3-(4-fluorophenyl)propan-1-ol, reveals their potential in pharmacokinetic studies. Grumann et al. (2019) developed a method for detecting 3-FPM in various biological fluids, which aids in interpreting forensic and clinical cases. This highlights the utility of phenylpropanol derivatives in understanding the metabolism and distribution of new psychoactive substances (Grumann et al., 2019).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Rzeszotarski et al. (1979, 1983) investigated the cardioselectivity of beta-adrenoceptor blocking agents, including compounds structurally similar to this compound. These studies found that certain derivatives exhibit significant affinity for beta-1 adrenoceptors, particularly in cardiac tissue, which may have implications for the development of cardioselective beta-blockers (Rzeszotarski et al., 1979); (Rzeszotarski et al., 1983).

Chemical Synthesis and Analysis

The synthesis of chromans via cyclisation of 3-(o-Fluorophenyl)propan-1-ol, a compound similar to this compound, was explored by Houghton et al. (1980). This study indicates potential applications in organic synthesis, particularly in the production of complex organic compounds (Houghton et al., 1980).

Antimicrobial Activity

Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, structurally related to this compound, and evaluated their antimicrobial activity. This research contributes to the exploration of new antimicrobial agents (Nagamani et al., 2018).

Corrosion Inhibition

Studies by Gao et al. (2007) on tertiary amines derived from 1,3-di-amino-propan-2-ol, which is structurally related to this compound, revealed their potential as corrosion inhibitors for carbon steel. This research offers insights into the development of new materials for corrosion protection (Gao et al., 2007).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOCAYQCFORHNF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-3-(4-fluorophenyl)propan-1-ol
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Reactant of Route 6
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